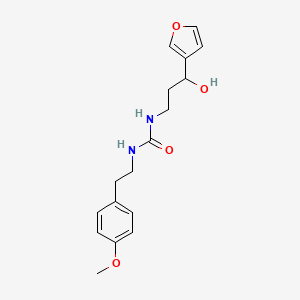
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of novel classes of compounds, including derivatives of furan, has been a subject of interest in chemical research. For instance, Koza and Balcı (2011) reported the synthesis of a novel class of compounds starting from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate. This process involved regiospecific conversion of ester functionalities, Curtius rearrangement, and cyclization to yield symmetrical urea derivatives (Koza & Balcı, 2011). Additionally, Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting the potential of furan derivatives in polymer science (Jiang et al., 2014).
Potential Applications and Reactivity
Research has also delved into the reactivity and potential applications of furan derivatives. For example, the work by Pevzner (2011) on the Curtius reaction involving methyl (diethoxyphosphorylmethyl)furoates demonstrates the complexity and versatility of furan-based compounds in synthetic chemistry (Pevzner, 2011). This reactivity opens pathways for the synthesis of a wide range of furan-based polymers and materials with potential applications in various fields.
Biosynthesis and Biobased Polyesters
The biosynthesis of furan derivatives and their incorporation into biobased materials represent a significant area of research. Zabetakis, Gramshaw, and Robinson (1999) reviewed the synthesis, biosynthesis, and analytical methods related to 2,5-dimethyl-4-hydroxy-2H-furan-3-one, a key flavor constituent in fruits and baked foods. This compound's biosynthetic pathways and potential for biotechnological production underscore the diverse applications of furan derivatives in food chemistry and biotechnology (Zabetakis et al., 1999).
Propriétés
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWZZXAKLCMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)
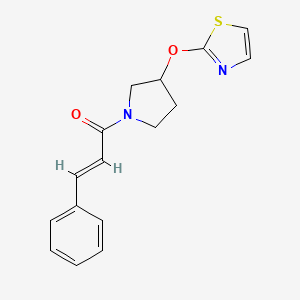
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)
![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)

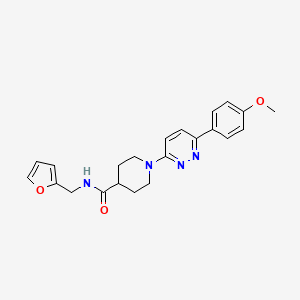

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)
![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)
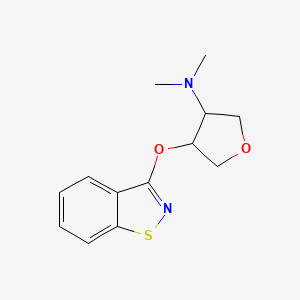
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)
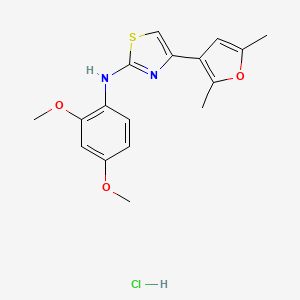
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)
